molecular formula C11H11NS B6202217 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile CAS No. 1784416-71-2

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile

Cat. No. B6202217
CAS RN: 1784416-71-2
M. Wt: 189.3
InChI Key:
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Description

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile, also known as BTD-8-CN, is an organic compound that is used in a variety of scientific research applications. BTD-8-CN is a member of the benzothiopyran class of compounds, which are characterized by the presence of a sulfur-containing ring structure. BTD-8-CN is an important intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals and natural products.

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile has a variety of scientific research applications. It has been used as a starting material in the synthesis of biologically active compounds, such as pharmaceuticals, natural products, and imaging agents. 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile has also been used in the synthesis of a variety of organic compounds, including dyes and pigments, as well as in the synthesis of metal-organic frameworks.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is not well understood. However, it is believed that the sulfur-containing ring structure of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is responsible for its biological activity. It is thought that this ring structure can interact with certain biomolecules, such as proteins and enzymes, to produce a variety of biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile are not well understood. However, it has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. In addition, 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile has been shown to inhibit the growth of certain fungi, and has been shown to possess anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The use of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is its relatively low cost and ease of synthesis. Additionally, 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is a relatively stable compound, which makes it well-suited for use in laboratory experiments. However, 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is volatile and has a low boiling point, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile in scientific research. One potential direction is the development of new synthetic methods for the synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile and related compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile, as well as to explore its potential therapeutic applications. Another potential direction for research is the development of new methods for the detection and quantification of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile in biological samples. Finally, further research could be conducted to explore the potential use of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile in the synthesis of novel materials and compounds.

Synthesis Methods

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile can be synthesized from 3,4-dihydro-2H-1-benzothiopyran (BTD) and acetonitrile (CN) in a two-step process. In the first step, BTD is reacted with CN in the presence of a base, such as sodium or potassium hydroxide, to form 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile. In the second step, the 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is reacted with a strong acid, such as hydrochloric acid, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile involves the reaction of 2-(8-bromo-3,4-dihydro-2H-1-benzothiopyran)acetonitrile with a suitable reducing agent to remove the bromine atom and form the desired product.", "Starting Materials": [ "2-(8-bromo-3,4-dihydro-2H-1-benzothiopyran)acetonitrile", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Step 1: Dissolve 2-(8-bromo-3,4-dihydro-2H-1-benzothiopyran)acetonitrile in a suitable solvent (e.g. ethanol, methanol)", "Step 2: Add the reducing agent slowly to the reaction mixture while stirring", "Step 3: Heat the reaction mixture under reflux for several hours", "Step 4: Allow the reaction mixture to cool to room temperature", "Step 5: Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid)", "Step 6: Extract the product with a suitable organic solvent (e.g. diethyl ether)", "Step 7: Dry the organic layer over anhydrous sodium sulfate", "Step 8: Concentrate the organic layer under reduced pressure to obtain the desired product, 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile" ] }

CAS RN

1784416-71-2

Molecular Formula

C11H11NS

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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